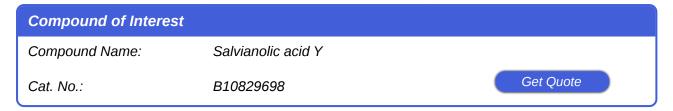


Salvianolic Acid Y: A Technical Guide to its Physicochemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid Y is a naturally occurring phenolic acid isolated from Salvia officinalis. It has garnered significant interest within the scientific community due to its potent neuroprotective properties. Structurally, it is an epimer of the well-studied Salvianolic acid B, sharing the same planar structure but exhibiting distinct stereochemistry. This technical guide provides an indepth overview of the physical and chemical properties of **Salvianolic acid Y**, detailed experimental protocols for its study, and an exploration of its likely mechanism of action based on current research.

Physical and Chemical Properties

Salvianolic acid Y is a white, amorphous powder. While comprehensive data on all its physical constants are still under investigation, the following properties have been determined:



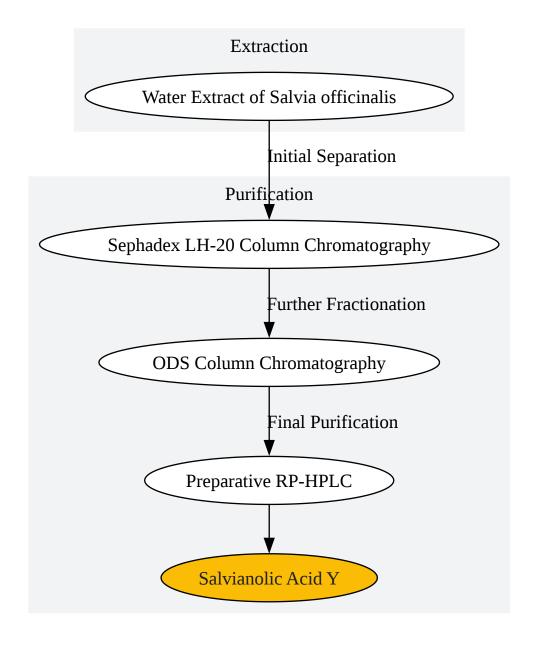
Property	Value	Source
Molecular Formula	С36Н30О16	[1]
Molecular Weight	718.6 g/mol	
Appearance	White, amorphous powder	[1]
Optical Activity	[α]D¹0 –42° (c 0.87, CH₃OH)	[1]
UV Absorption Maxima (in Methanol)	207, 255, 289, 307 nm	[1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol. A clear solution of ≥ 1.25 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.	
CAS Number	1638738-76-7	_

Note: Data such as melting point and boiling point have not yet been reported in the literature.

Experimental Protocols Isolation and Purification of Salvianolic Acid Y

A detailed protocol for the isolation of **Salvianolic acid Y** from a water extract of Salvia officinalis (danshen) has been described. The process involves multiple chromatographic steps to achieve a high-purity compound.





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Methodology:

- Initial Extraction: A water extract of Salvia officinalis is prepared.
- Sephadex LH-20 Chromatography: The crude extract is subjected to column chromatography on a Sephadex LH-20 column for initial fractionation.
- ODS Column Chromatography: Fractions containing salvianolic acids are further purified using an ODS (octadecylsilane) column.



• Preparative RP-HPLC: The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure **Salvianolic acid Y**.[1]

Structural Elucidation

The chemical structure and stereochemistry of **Salvianolic acid Y** were determined using a combination of spectroscopic techniques.

Methodology:

- NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (¹H-¹H COSY, HMQC, and HMBC) Nuclear Magnetic Resonance spectroscopy were employed to elucidate the planar structure and assign proton and carbon signals. The ¹H-NMR and ¹³C-NMR chemical shifts of Salvianolic acid Y are reported to be similar to those of Salvianolic acid B.[1]
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) in negative ion mode was used to determine the exact molecular formula (C₃₆H₃₀O₁₆) based on the m/z value of the [M–H]⁻ ion (717.1338).[1]
- Circular Dichroism (CD) Spectroscopy: CD experiments were crucial in determining the stereochemistry of the molecule, distinguishing it as an epimer of Salvianolic acid B.[1]

In Vitro Neuroprotection Assay

The protective effect of **Salvianolic acid Y** against oxidative stress-induced cell death was evaluated using a PC12 cell line, a common model for neuronal cells.

Methodology:

- Cell Culture: PC12 cells are maintained in a suitable culture medium at 37 °C in a humidified atmosphere with 5% CO₂.
- Treatment: Cells are seeded in 96-well plates. They are pre-treated with 10 μM **Salvianolic** acid **Y** for 6 hours.
- Induction of Oxidative Stress: Following pre-treatment, the cells are co-cultured with 400 μM hydrogen peroxide (H₂O₂) for 1 hour to induce oxidative damage.



• Cell Viability Assessment: Cell survival is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density is measured at 570 nm.[1]

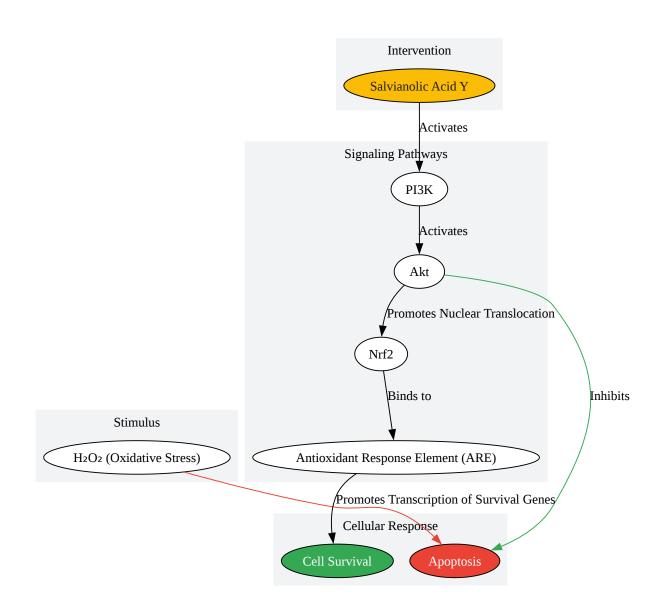
Biological Activity and Signaling Pathways

Salvianolic acid Y has demonstrated significant neuroprotective activity, showing a higher potency than its epimer, Salvianolic acid B. In a PC12 cell model of hydrogen peroxide-induced injury, **Salvianolic acid Y** protected 54.2% of the cells from injury, compared to 35.2% protection by Salvianolic acid B.[1]

While the precise signaling pathways modulated by **Salvianolic acid Y** are still under active investigation, the extensive research on the closely related and structurally similar Salvianolic acid B provides strong indications of its likely mechanism of action. It is hypothesized that **Salvianolic acid Y** exerts its neuroprotective effects through the modulation of key signaling pathways involved in cellular survival, antioxidant response, and inflammation.

Putative Signaling Pathways





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The neuroprotective effects of **Salvianolic acid Y** are likely mediated through the activation of pro-survival and antioxidant pathways. Based on studies of Salvianolic acid B in similar models, the PI3K/Akt and Nrf2 pathways are strong candidates:

- PI3K/Akt Pathway: This is a critical pathway in promoting cell survival and inhibiting apoptosis. Activation of Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby preventing cell death.
- Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the
 antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus
 and binds to the Antioxidant Response Element (ARE), leading to the transcription of a
 battery of antioxidant and cytoprotective genes.

Conclusion

Salvianolic acid Y is a promising natural compound with potent neuroprotective properties that surpass those of its well-known epimer, Salvianolic acid B. This technical guide summarizes the current knowledge of its physicochemical characteristics and provides an overview of the experimental methodologies for its study. While further research is needed to fully elucidate its physical constants and the specific signaling pathways it modulates, the existing data strongly suggest its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases and conditions involving oxidative stress.

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References

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